Cas no 1805901-42-1 (Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate)

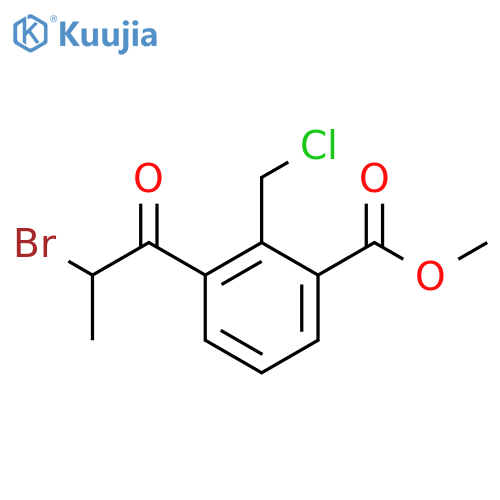

1805901-42-1 structure

商品名:Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate

CAS番号:1805901-42-1

MF:C12H12BrClO3

メガワット:319.578882217407

CID:4950830

Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate

-

- インチ: 1S/C12H12BrClO3/c1-7(13)11(15)8-4-3-5-9(10(8)6-14)12(16)17-2/h3-5,7H,6H2,1-2H3

- InChIKey: JAEJTPDEDFPIAM-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C(C1C=CC=C(C(=O)OC)C=1CCl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 296

- トポロジー分子極性表面積: 43.4

- 疎水性パラメータ計算基準値(XlogP): 3

Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013896-500mg |

Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate |

1805901-42-1 | 97% | 500mg |

782.40 USD | 2021-06-21 | |

| Alichem | A015013896-1g |

Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate |

1805901-42-1 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015013896-250mg |

Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate |

1805901-42-1 | 97% | 250mg |

475.20 USD | 2021-06-21 |

Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate 関連文献

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

1805901-42-1 (Methyl 3-(2-bromopropanoyl)-2-(chloromethyl)benzoate) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量